1-Sulfanylbutan-1-ol, also known as 3-mercapto-3-methylbutan-1-ol, is an organosulfur compound characterized by its distinct thiol group. This compound is notable for its strong odor, often described as "catty," and is found in various food products and biological materials. Its molecular formula is , indicating the presence of a sulfur atom bonded to a carbon chain that includes a hydroxyl group.
1-Sulfanylbutan-1-ol is primarily sourced from natural fermentation processes. It is commonly found in wine, particularly Sauvignon Blanc, where it contributes to the characteristic aroma associated with the varietal. Additionally, this compound can be detected in the urine of domestic cats and other animals, where it plays a role in scent marking and communication.
This compound belongs to the class of alkanethiols and is categorized as a tertiary thiol due to its structural features. The presence of both a hydroxyl (-OH) and a sulfanyl (-SH) group makes it significant in both sensory and chemical applications.
The synthesis of 1-sulfanylbutan-1-ol can be achieved through several methods, with one common approach involving the reaction of ethyl acetate with lithium bis(trimethylsilyl)amide, followed by coupling with acetone. This process generates ethyl 3-hydroxy-3-methylbutyrate, which is then brominated and treated with thiourea to yield 3-mercapto-3-methylbutyric acid. The final reduction step involves lithium aluminum hydride to produce 1-sulfanylbutan-1-ol .
The synthesis pathway typically involves:
The molecular structure of 1-sulfanylbutan-1-ol features a five-carbon chain with a hydroxyl group at one end and a thiol group at the third carbon position. This configuration allows for specific interactions with other molecules, contributing to its distinctive odor profile.
1-Sulfanylbutan-1-ol participates in various chemical reactions typical for thiols and alcohols, including:
In esterification reactions, 1-sulfanylbutan-1-ol interacts with citric acid under acidic conditions, leading to the formation of esters. Kinetic studies have shown that factors such as concentration and temperature significantly influence reaction rates .
The mechanism of action for 1-sulfanylbutan-1-ol primarily involves its role as a flavor compound in food and beverages. It interacts with olfactory receptors, eliciting strong sensory responses due to its low odor detection threshold (approximately 1500 ng/L). The enzymatic breakdown of this compound can also influence its sensory properties over time .
Relevant data indicate that this compound's volatility contributes significantly to its sensory characteristics in food applications .
1-Sulfanylbutan-1-ol has several applications:
The terminology for thiol-alcohol compounds is fraught with historical inconsistencies that impede precise scientific communication. The term "mercapto" (e.g., 4-mercapto-1-butanol) persists in databases like PubChem (CID 548261) and chemical supplier catalogs, originating from Latin mercurium captans ("capturing mercury")—a relic of early thiol-mercury reactivity studies [1] [7]. In contrast, IUPAC’s "sulfanyl" designation (e.g., 4-sulfanylbutan-1-ol) systematically denotes the -SH group as a substituent within the alkane naming framework [3] [8]. For the C₁-position isomer, this manifests as 1-sulfanylbutan-1-ol, where both functional groups reside on carbon 1. This creates a geminal thiol-alcohol structure distinct from isomers with separated functionalities.
Table 1: Nomenclature Systems for C₄H₁₀OS Isomers
Structure | Mercapto Nomenclature | IUPAC Sulfanyl Nomenclature |
---|---|---|
HS-CH₂CH₂CH₂CH₂OH | 4-Mercapto-1-butanol | 4-Sulfanylbutan-1-ol |
CH₃CH₂CH₂CH(SH)OH | 1-Mercapto-1-butanol | 1-Sulfanylbutan-1-ol |
CH₃CH₂CH(SH)CH₂OH | 3-Mercaptobutan-1-ol | 3-Sulfanylbutan-1-ol |
Compounding the confusion, CAS registry entries often prioritize "mercapto" terms. For example, 3-sulfanylbutan-1-ol is listed under CAS 31030-39-4 as "3-mercaptobutanol" [5] [7]. This inconsistency extends to flavor chemistry literature, where trivial names like "grape mercaptan" for 4-sulfanyl-4-methylpentan-2-ol further obscure structural precision. Consequently, database searches for "1-sulfanylbutan-1-ol" yield fragmented results, requiring cross-referencing of CAS numbers, molecular formulas, and synonyms—a significant barrier to research consolidation.
Positional isomers of sulfanylbutanols exhibit dramatically different sensory properties and natural occurrences, yet studies frequently fail to explicitly distinguish between them. This ambiguity arises from:
Table 2: Functional Group Positioning and Sensory Profiles of Key Isomers
Isomer | Functional Group Positions | Reported Sensory Descriptors | Natural Occurrence |
---|---|---|---|
1-Sulfanylbutan-1-ol | -SH and -OH on C₁ | Undocumented (theorized: onion, smoke) | Not characterized |
3-Sulfanylbutan-1-ol | -SH on C₃, -OH on C₁ | Garlic, onion, sulfury | Hop volatiles, cooked rice |
4-Sulfanylbutan-1-ol | -SH on C₄, -OH on C₁ | Brothy, meaty | Wine, beer, yeast extracts |
3-Methyl-3-sulfanylbutan-1-ol | -SH and -CH₃ on C₃, -OH on C₁ | Cat urine, passion fruit, coffee | Cat urine, coffee, passion fruit juice |
The reactivity divergence is equally critical. In 3-methyl-3-sulfanylbutan-1-ol (MSB), the tertiary thiol group enhances nucleophilicity, facilitating reactions with carbonyls during wine aging [2] [9]. For 1-sulfanylbutan-1-ol, the adjacent thiol and alcohol may promote intramolecular cyclization or unique oxidation pathways—phenomena absent in isomers with separated functionalities. Recent extraction studies of MSB using PPCA (pozolana-citric acid polymers) highlight how isomer-specific reactivity impacts analytical recovery: acid/base site interactions differ markedly between tertiary vs. primary thiols [2].
1-Sulfanylbutan-1-ol epitomizes the "neglected isomer" within flavor chemistry. Key knowledge voids include:
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